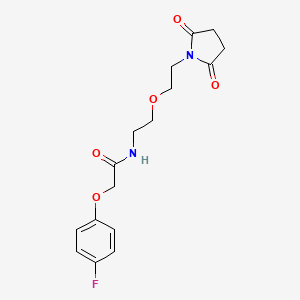
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H19FN2O5 and its molecular weight is 338.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Dioxopyrrolidine : Imparts stability and potential for interaction with biological targets.
- Ethoxyethyl chain : Enhances solubility and bioavailability.
- Fluorophenyl group : Modifies electronic properties, potentially influencing receptor interactions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Modulation : The dioxopyrrolidine moiety is known to interact with various enzymes, potentially modulating their activity. For instance, it may influence sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in cellular processes such as DNA repair and metabolism .
- Calcium Channel Inhibition : Similar compounds have demonstrated the ability to inhibit L-type calcium channels, which could contribute to anticonvulsant properties .
- Neuroprotective Effects : The compound has shown promise in protecting against neurotoxicity in various models, suggesting it may have applications in treating neurodegenerative diseases .
Anticonvulsant Properties
Research indicates that derivatives of the dioxopyrrolidine scaffold exhibit significant anticonvulsant activity. For example, one study reported that a related compound demonstrated protective effects in mouse models of seizures, with effective doses ranging from 22.4 mg/kg to 59.4 mg/kg depending on the model used .
Anti-inflammatory Activity
Compounds similar to this compound have been shown to exert anti-inflammatory effects by inhibiting pathways such as NF-κB signaling. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies indicate that it can reduce oxidative stress and prevent neuronal apoptosis in vitro, making it a candidate for further research in neurodegenerative conditions .
Research Findings and Case Studies
属性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c17-12-1-3-13(4-2-12)24-11-14(20)18-7-9-23-10-8-19-15(21)5-6-16(19)22/h1-4H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNJDXVQSFAUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













